Cas no 2470435-25-5 (1-(5-Pentylfuran-2-yl)methanamine)
1-(5-Pentylfuran-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-pentylfuran-2-yl)methanamine
- EN300-26979711
- 2470435-25-5
- 1-(5-Pentylfuran-2-yl)methanamine
-
- Inchi: 1S/C10H17NO/c1-2-3-4-5-9-6-7-10(8-11)12-9/h6-7H,2-5,8,11H2,1H3
- InChI Key: ZTGBNERIWKGAQU-UHFFFAOYSA-N
- SMILES: O1C(CN)=CC=C1CCCCC
Computed Properties
- Exact Mass: 167.131014166g/mol
- Monoisotopic Mass: 167.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 39.2Ų
1-(5-Pentylfuran-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26979711-0.05g |
1-(5-pentylfuran-2-yl)methanamine |
2470435-25-5 | 0.05g |
$624.0 | 2023-06-02 | ||
| Enamine | EN300-26979711-0.1g |
1-(5-pentylfuran-2-yl)methanamine |
2470435-25-5 | 0.1g |
$653.0 | 2023-06-02 | ||
| Enamine | EN300-26979711-0.25g |
1-(5-pentylfuran-2-yl)methanamine |
2470435-25-5 | 0.25g |
$683.0 | 2023-06-02 | ||
| Enamine | EN300-26979711-0.5g |
1-(5-pentylfuran-2-yl)methanamine |
2470435-25-5 | 0.5g |
$713.0 | 2023-06-02 | ||
| Enamine | EN300-26979711-1.0g |
1-(5-pentylfuran-2-yl)methanamine |
2470435-25-5 | 1g |
$743.0 | 2023-06-02 | ||
| Enamine | EN300-26979711-2.5g |
1-(5-pentylfuran-2-yl)methanamine |
2470435-25-5 | 2.5g |
$1454.0 | 2023-06-02 | ||
| Enamine | EN300-26979711-5.0g |
1-(5-pentylfuran-2-yl)methanamine |
2470435-25-5 | 5g |
$2152.0 | 2023-06-02 | ||
| Enamine | EN300-26979711-10.0g |
1-(5-pentylfuran-2-yl)methanamine |
2470435-25-5 | 10g |
$3191.0 | 2023-06-02 |
1-(5-Pentylfuran-2-yl)methanamine Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 1-(5-Pentylfuran-2-yl)methanamine
Recent Advances in the Study of 1-(5-Pentylfuran-2-yl)methanamine (CAS: 2470435-25-5) in Chemical Biology and Pharmaceutical Research
1-(5-Pentylfuran-2-yl)methanamine (CAS: 2470435-25-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This furan-derived amine exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological activities, and potential mechanisms of action, shedding light on its role in drug discovery and development.
The synthesis of 1-(5-Pentylfuran-2-yl)methanamine has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. Researchers employed a multi-step synthetic route involving the alkylation of furan derivatives followed by reductive amination. The resulting compound was characterized using advanced spectroscopic techniques, including NMR and mass spectrometry, confirming its structural integrity and purity.
Pharmacological evaluations of 1-(5-Pentylfuran-2-yl)methanamine have revealed its potential as a modulator of central nervous system (CNS) targets. In vitro studies demonstrated its affinity for serotonin and dopamine receptors, suggesting possible applications in neuropsychiatric disorders. Additionally, preliminary in vivo studies in rodent models indicated anxiolytic and antidepressant-like effects, further supporting its therapeutic potential.
Recent research has also explored the compound's mechanism of action at the molecular level. Computational docking studies and molecular dynamics simulations have identified key interactions between 1-(5-Pentylfuran-2-yl)methanamine and specific receptor binding sites. These findings provide valuable insights for structure-activity relationship (SAR) studies and the design of more potent analogs.
In the context of drug development, 1-(5-Pentylfuran-2-yl)methanamine has shown favorable pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. However, further optimization is required to address metabolic stability issues identified in preclinical studies. Current efforts are focused on derivatization strategies to improve its metabolic profile while maintaining its pharmacological activity.
The compound has also attracted attention in the field of chemical biology as a versatile building block for the synthesis of more complex molecules. Its furan moiety offers opportunities for further functionalization, making it a valuable scaffold for library development in drug discovery programs. Several research groups have reported the successful incorporation of 1-(5-Pentylfuran-2-yl)methanamine into diverse molecular architectures with enhanced biological activities.
Looking ahead, ongoing research aims to explore the full therapeutic potential of 1-(5-Pentylfuran-2-yl)methanamine and its derivatives. Future directions include comprehensive toxicology studies, formulation development, and investigation of its effects in disease-specific models. The compound's unique chemical properties and promising biological activities position it as an important subject for continued investigation in chemical biology and pharmaceutical sciences.
2470435-25-5 (1-(5-Pentylfuran-2-yl)methanamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)